
7-Hydroxy Doxazosin
Overview
Description
7-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound primarily used as an alpha-1 adrenergic receptor antagonist. This compound is known for its role in treating hypertension and benign prostatic hyperplasia. The hydroxylation at the 7th position of the Doxazosin molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Doxazosin typically involves the hydroxylation of Doxazosin. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position.
Enzymatic Hydroxylation: Utilizing specific enzymes that can selectively hydroxylate the Doxazosin molecule at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Where the hydroxylation reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Doxazosin can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to Doxazosin.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Quinones, other oxidized derivatives.
Reduction Products: Doxazosin.
Substitution Products: Various substituted derivatives depending on the reagent used
Scientific Research Applications
7-Hydroxy Doxazosin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacological properties.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its enhanced therapeutic effects in treating hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of 7-Hydroxy Doxazosin involves its interaction with alpha-1 adrenergic receptors. By selectively inhibiting these receptors, it causes vasodilation of veins and arterioles, leading to a decrease in blood pressure. Additionally, it reduces the sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia. The hydroxyl group at the 7th position may enhance its binding affinity and selectivity towards these receptors .
Comparison with Similar Compounds
Doxazosin: The parent compound, used for similar therapeutic purposes but without the hydroxyl group.
Prazosin: Another alpha-1 adrenergic receptor antagonist with a different chemical structure.
Terazosin: Similar to Doxazosin but with a different pharmacokinetic profile.
Uniqueness of 7-Hydroxy Doxazosin:
Enhanced Pharmacological Properties: The hydroxyl group at the 7th position may improve its efficacy and selectivity.
Potential for Reduced Side Effects: The modification may lead to a better side effect profile compared to its parent compound .
Properties
IUPAC Name |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCTAZQVCTFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662011 | |
| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102932-25-2 | |
| Record name | 7-Hydroxydoxazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYDOXAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3LK69CYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


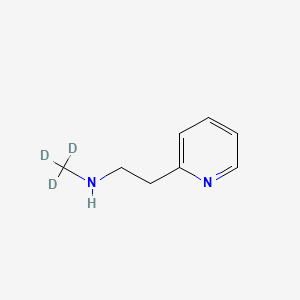
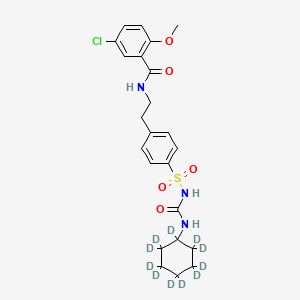
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
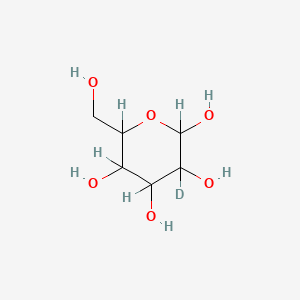

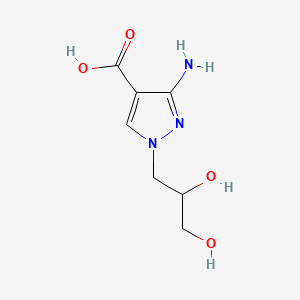
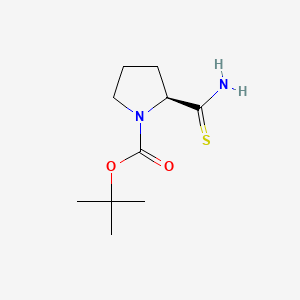
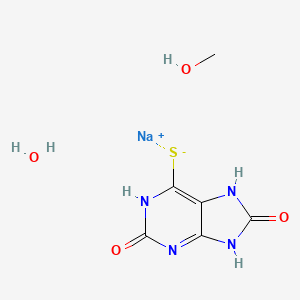
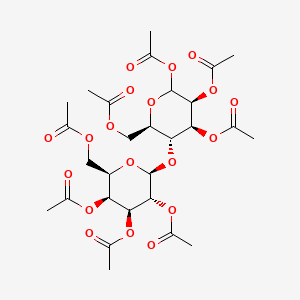


![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)


